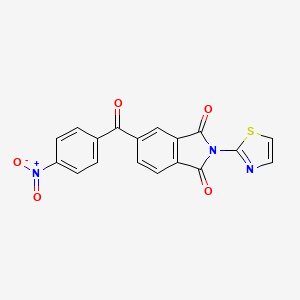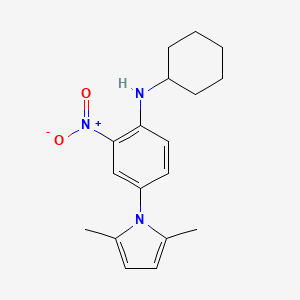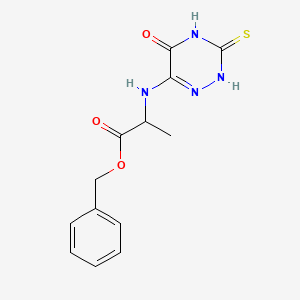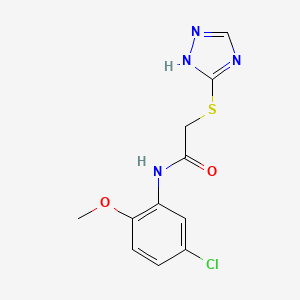
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is based on its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pockets of proteins that are involved in protein-protein interactions, thereby preventing the interaction between the two proteins. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione are related to its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. It has also been shown to inhibit angiogenesis by inhibiting the interaction between HIF-1α and ARNT. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by inhibiting the interaction between Bcl-2 and BH3.
実験室実験の利点と制限
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases. However, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has some limitations for lab experiments. It is a complex compound that requires careful attention to detail to ensure the purity and yield of the final product. It is also relatively expensive compared to other compounds that are used to study protein-protein interactions.
将来の方向性
There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of new protein-protein interactions that can be targeted by 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, the potential therapeutic applications of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease, need to be further explored. Finally, the development of new analogs of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione with improved potency and selectivity is an area of research that holds great promise.
Conclusion:
In conclusion, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of protein-protein interactions and has several advantages for lab experiments. However, it also has some limitations, including its complexity and cost. There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of new protein-protein interactions, and the development of new analogs with improved potency and selectivity.
合成法
The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form 4-nitrobenzoylhydrazide. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-2-BH3, and HIF-1α-ARNT. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O5S/c22-15(10-1-4-12(5-2-10)21(25)26)11-3-6-13-14(9-11)17(24)20(16(13)23)18-19-7-8-27-18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGEPIELGYBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)


![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
